molecular formula C15H15BFNO4 B1403788 (3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid CAS No. 1704082-30-3

(3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid

Cat. No. B1403788
M. Wt: 303.09 g/mol
InChI Key: IPNRRURMQDNLFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C15H15BFNO4 and a molecular weight of 303.09 g/mol . It is primarily used for research purposes.


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Other physical and chemical properties such as melting point, boiling point, and flash point are not specified in the search results .

Scientific Research Applications

Fluorescence Quenching and Photophysical Properties

  • Fluorescence Quenching

    Boronic acid derivatives, including variants similar to (3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid, have been studied for their fluorescence quenching properties in alcohol environments. This research is important for understanding their photophysical behavior and potential applications in fluorescence-based sensors (Geethanjali et al., 2015).

  • Photophysical Characterization

    The photophysical properties of similar boronic acid derivatives have been characterized using absorption and fluorescence techniques, offering insights into their interaction with solvents and potential for applications in fluorescence-based technologies (Geethanjali et al., 2016).

Synthesis and Chemical Interactions

  • Synthetic Applications
  • Binding Interactions with Sugars

    The binding interaction of boronic acids with sugars has been a subject of study. These interactions are crucial for the development of sensors and other technologies that rely on the specific recognition of sugar molecules (Bhavya et al., 2016).

Applications in Material Science

  • Optical Modulation in Nanotubes: Research has explored the structure-function relationship for the optical modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes. This demonstrates the potential of boronic acid derivatives in altering the optical properties of nanomaterials (Mu et al., 2012).

Electropolymerization and Sensor Technology

  • Electropolymerization: Boronate-substituted polyanilines, which could include derivatives like (3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid, are promising materials for advanced affinity transducers due to their specific response to polyols like saccharides (Nikitina et al., 2015).

Future Directions

The future directions for the use of this compound are not specified in the search results. As it is primarily used for research purposes , its future applications would likely depend on the outcomes of this research.

properties

IUPAC Name

[3-fluoro-5-[(4-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BFNO4/c1-22-14-4-2-10(3-5-14)9-18-15(19)11-6-12(16(20)21)8-13(17)7-11/h2-8,20-21H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNRRURMQDNLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NCC2=CC=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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